molecular formula C15H19NO3 B1447841 3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol CAS No. 1803607-24-0

3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol

Cat. No.: B1447841
CAS No.: 1803607-24-0
M. Wt: 261.32 g/mol
InChI Key: AADRUNVXDNEIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol (CAS Number: 1803607-24-0) is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol. This compound features a furan ring and a 4-methoxyphenyl (4-methoxybenzyl) group linked through a propan-1-ol amine chain, making it a structurally interesting intermediate for pharmaceutical research and organic synthesis . The structural motifs present in this compound are of significant research interest. The furan ring is a common heterocycle in medicinal chemistry, found in various bioactive molecules and drugs . The 4-methoxyphenyl (para-methoxyphenyl) group is an electron-donating substituent that has been demonstrated in scientific literature to enhance biological activity, including antioxidant and anticancer properties in related compound series . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules, particularly in the development of potential therapeutic agents. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this material safely and in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

3-(furan-2-yl)-3-[(4-methoxyphenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-18-13-6-4-12(5-7-13)11-16-14(8-9-17)15-3-2-10-19-15/h2-7,10,14,16-17H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADRUNVXDNEIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(CCO)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₅N O₂
  • Molecular Weight : 221.26 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Recent studies have indicated that derivatives of the furan and methoxyphenyl groups exhibit significant antibacterial properties. The compound was tested against various bacterial strains, with notable results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These findings suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrated antifungal activity. It was tested against several fungal strains, yielding the following MIC values:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.0048 mg/mL
Fusarium oxysporum0.0098 mg/mL

These results indicate that the compound could be effective in treating fungal infections, particularly those caused by Candida species .

The biological activity of this compound is believed to be linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. The presence of the furan ring may enhance permeability through microbial membranes, while the methoxyphenyl group contributes to its binding affinity to bacterial enzymes .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various furan derivatives, including our compound of interest. The study involved in vitro tests against multiple pathogens, demonstrating that compounds with similar structural motifs consistently exhibited strong antimicrobial activity. The results reinforced the importance of structural diversity in enhancing biological activity .

Clinical Relevance

In a clinical context, derivatives of this compound are being explored for their potential use in treating infections resistant to conventional antibiotics. Preliminary data from animal models suggest that these compounds could reduce infection rates significantly when used in combination therapies .

Comparison with Similar Compounds

Imidazo-Pyridine Derivatives (IV-12 and IV-16)

Structures :

  • IV-12: 3-((2-(Furan-2-yl)-3-pentyl-3H-imidazo[4,5-b]pyridin-7-yl)(methyl)amino)propan-1-ol
  • IV-16: 3-((2-(Furan-2-yl)-1-pentyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)amino)propan-1-ol .

Key Differences :

  • Complexity : IV-12 and IV-16 incorporate fused imidazo-pyridine rings, increasing rigidity and molecular weight (ESI-MS m/z = 343 [M+H]<sup>+</sup> vs. the target compound’s ~261 g/mol).
  • Synthesis : Prepared via furfural condensation with intermediates in DMF at 80°C, followed by chromatography (yields: 65–69%). The target compound’s synthesis route is unspecified but may involve reductive amination or nucleophilic substitution .

1-(Furan-2-yl)-3-(4-Methoxyphenyl)prop-2-en-1-one

Structure: Features a propenone backbone with furan and 4-methoxyphenyl groups .

Key Differences :

  • Functional Groups: The propenone (α,β-unsaturated ketone) vs. the target’s amino alcohol.
  • Reactivity: The ketone group enables conjugate addition reactions, whereas the hydroxyl and amino groups in the target compound facilitate hydrogen bonding and salt formation.

3-(4-Methoxyphenyl)propan-1-ol

Structure : A simpler analog with a single 4-methoxyphenyl substituent on propan-1-ol .

Key Differences :

  • Polarity: Lacks the furan and secondary amino group, reducing aromatic π-system interactions and solubility in polar solvents.
  • Applications : Used as a fragrance intermediate; the target compound’s additional substituents may enhance bioactivity.

1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol

Structure: Secondary alcohol with methylamino and 4-methoxyphenyl groups (CAS: 100055-13-8) .

Key Differences :

  • Stereochemistry : Propan-2-ol vs. propan-1-ol backbone alters hydrogen-bonding geometry.
  • Synthesis : High-yield routes (99% reported) via reductive amination; the target compound may require more complex purification due to additional substituents .

Structural and Property Analysis

Molecular Features

Compound Key Groups Molecular Weight (g/mol) Synthesis Yield
Target Compound Furan, methoxyphenyl, amino alcohol ~261.3 N/A
IV-12/IV-16 Imidazo-pyridine, furan 343 65–69%
1-(Furan-2-yl)-3-(4-methoxyphenyl)propenone Propenone, furan, methoxyphenyl ~228.2 Not specified
3-(4-Methoxyphenyl)propan-1-ol Methoxyphenyl, alcohol ~166.2 Not specified

Physicochemical Properties

  • Solubility: The target compound’s amino and hydroxyl groups enhance water solubility compared to purely aromatic analogs (e.g., propenone derivatives).
  • Stability : The furan ring may confer sensitivity to oxidative degradation, whereas imidazo-pyridine derivatives exhibit higher thermal stability .

Preparation Methods

Synthesis of Furan-2-yl Propanol Intermediate

A common approach to preparing the furan-containing propanol intermediate involves the Michael addition and subsequent modifications of furan derivatives. According to research on related furan compounds, oxidative dearomatization and cyclization reactions are used to generate functionalized furans with high regioselectivity. For example, oxidative rearrangement of 4-(furan-2-yl)butan-2-ones under acidic conditions leads to furan ring formation through a Paal–Knorr type cyclodehydration mechanism, which could be adapted for synthesizing the furan-propanol moiety.

Key conditions:

  • Use of oxidants such as m-chloroperbenzoic acid (m-CPBA) at low temperature (0 °C).
  • Acidic media (e.g., trifluoroacetic acid in dichloromethane) to promote cyclization.
  • Control of stereochemistry by managing the geometry of intermediates (Z/E isomers) to optimize yields.

Introduction of the (4-Methoxyphenyl)methyl Amino Group

The amino substituent bearing the 4-methoxyphenylmethyl group is typically introduced via nucleophilic substitution or reductive amination reactions. The presence of the amino group at the 3-position requires selective amination of the propanol intermediate.

Typical reagents and conditions:

  • Use of (4-methoxyphenyl)methylamine as the nucleophile.
  • Aprotic solvents such as tetrahydrofuran, acetonitrile, or dichloromethane to dissolve reactants and facilitate nucleophilic attack.
  • Mild bases like triethylamine to deprotonate and activate the amine.
  • Reaction temperatures controlled between -10 °C and 20 °C to prevent side reactions.
  • Stirring times ranging from 30 minutes to several hours depending on scale and reactivity.

One-Pot Synthesis Approach

An efficient synthetic strategy involves a one-pot process combining the Michael addition of the furan derivative and subsequent amination in a single reaction vessel. This minimizes purification steps and enhances overall yield.

  • Initial Michael adduct formation under controlled temperature.
  • Addition of the amine nucleophile directly to the reaction mixture.
  • Acidic or basic workup to isolate the final product.

Purification and Quality Control

Purification is typically achieved by chromatographic techniques such as flash column chromatography or preparative HPLC. Gas chromatography (GC) with flame ionization detection (FID) is used to assess the purity of the product, ensuring the desired compound constitutes the majority of the isolated material.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Solvents Temperature Range Notes
Oxidative dearomatization m-CPBA (70% w/w), trifluoroacetic acid Dichloromethane (CH2Cl2) 0 °C to room temperature Promotes furan ring formation via cyclization
Amination (4-methoxyphenyl)methylamine, triethylamine THF, acetonitrile, or DCM -10 °C to 20 °C Selective nucleophilic substitution
One-pot synthesis Michael adduct + amine Aprotic solvents (THF, DCM) Room temperature Streamlined process for efficiency
Purification & analysis Flash chromatography, GC-FID - Ambient Ensures high purity and product identity

Research Findings and Mechanistic Insights

  • The oxidative dearomatization step is critical for constructing the furan ring with correct substitution and involves formation of spiro-intermediates that rearrange under acidic conditions to yield the furan-propanol scaffold.
  • The geometry of intermediates (Z vs. E isomers) significantly affects the yield and rate of cyclization, with Z-isomers favoring more efficient furan formation.
  • The amination step benefits from the use of aprotic solvents and mild bases to prevent side reactions and maintain functional group integrity.
  • One-pot methods reduce reaction time and solvent use, enhancing sustainability and scalability of the synthesis.

Q & A

Q. What are the common synthetic routes for 3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol?

Synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive amination : Reacting a furan-containing aldehyde (e.g., furan-2-carboxaldehyde) with 3-amino-1-(4-methoxyphenyl)propan-1-ol in the presence of sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) under inert conditions. This method is analogous to the reduction of nitro groups in similar amino-propanol derivatives .
  • TfOH-mediated alkylation : Triflic acid (TfOH) can facilitate carbocation generation from alcohol precursors, enabling efficient coupling of furan and methoxyphenylmethylamine moieties in micro-flow reactors .
  • Catalytic hydrogenation : For industrial scalability, palladium on carbon (Pd/C) under hydrogen pressure may reduce intermediates like nitroalkenes or imines .

Q. How is the structure of this compound characterized using spectroscopic methods?

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., furan protons at δ 6.2–7.4 ppm, methoxy singlet at δ 3.8 ppm) and confirm stereochemistry. For example, splitting patterns in 1^1H NMR distinguish between enantiomers .
  • IR : Peaks at ~3300 cm1^{-1} (N–H stretch) and ~1050 cm1^{-1} (C–O of methoxy) validate key groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ for C15_{15}H19_{19}NO3_3) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal diffraction resolves absolute configuration, as demonstrated in related enone structures .

Advanced Research Questions

Q. What challenges arise in resolving the stereochemistry of this compound, and how are they addressed?

  • Enantiomer separation : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can isolate enantiomers. Evidence from similar amino-propanols shows that stereochemistry significantly impacts biological activity .
  • Crystallographic challenges : Poor crystal formation due to flexible propanol chains can be mitigated by co-crystallization with chiral auxiliaries or using SHELXD/SHELXE for phase refinement .
  • Computational modeling : Density Functional Theory (DFT) calculates energy differences between stereoisomers, guiding synthetic prioritization .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Software like AutoDock Vina simulates binding to receptors (e.g., enzymes with hydrophobic pockets for the methoxyphenyl group). Studies on similar fragments highlight the importance of furan π-π interactions .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen-bond donors from the amino group) for activity against bacterial targets .
  • MD simulations : Assess stability of ligand-receptor complexes over time, particularly for flexible propanol backbones .

Q. What experimental strategies address discrepancies in reported biological activity data?

  • Purity validation : HPLC with UV/ELSD detection ensures >95% purity, as impurities (e.g., oxidized byproducts) may skew results .
  • Enantiomeric excess (EE) : Circular Dichroism (CD) or chiral GC/MS quantifies stereochemical integrity, critical for reproducibility .
  • Assay standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements across labs .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to probe electronic effects. Evidence from fluorophenyl analogs shows enhanced metabolic stability .
  • Bioisosteric replacement : Substitute furan with thiophene or pyrrole to assess heterocycle influence on binding .
  • Pro-drug design : Esterify the hydroxyl group to improve membrane permeability, as seen in related propanol derivatives .

Q. What challenges occur in crystallizing this compound for X-ray analysis, and how are they overcome?

  • Crystal packing disruption : The propanol chain’s flexibility hinders lattice formation. Solutions include:
    • Co-crystallization : Use tartaric acid to stabilize chiral centers .
    • Low-temperature data collection : Reduces thermal motion, improving diffraction quality .
  • Twinned crystals : SHELXL’s twin refinement tools (e.g., BASF parameter) correct for overlapping lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol
Reactant of Route 2
3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.